7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane
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Overview
Description
7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane is a complex organic compound featuring a thiazepane ring fused with benzo[d][1,3]dioxole and naphthalen-1-ylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of palladium-catalyzed arylation and Noyori asymmetric hydrogenation, are often employed to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications, such as anticancer or antimicrobial agents .
Medicine
In medicine, derivatives of this compound are studied for their pharmacological properties. The compound’s ability to interact with specific molecular targets may lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical reactivity and biological activity.
Naphthalen-1-ylsulfonyl derivatives: Compounds with the naphthalen-1-ylsulfonyl group may have comparable properties and applications.
Thiazepane derivatives: These compounds contain the thiazepane ring and may exhibit similar structural and functional characteristics.
Uniqueness
7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane is unique due to the combination of its three distinct structural components. This unique structure imparts specific chemical and biological properties that differentiate it from other compounds.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-naphthalen-1-ylsulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c24-29(25,22-7-3-5-16-4-1-2-6-18(16)22)23-11-10-21(28-13-12-23)17-8-9-19-20(14-17)27-15-26-19/h1-9,14,21H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIHFDPAHIJRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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